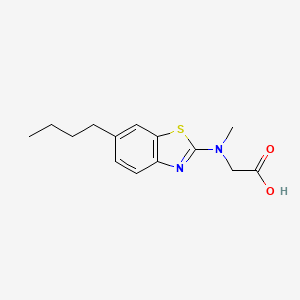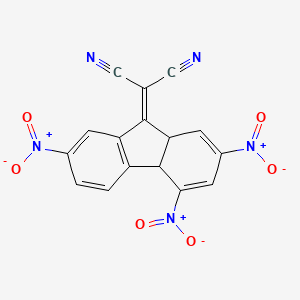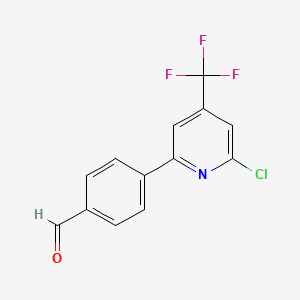
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde
Overview
Description
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is a chemical compound characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, and a benzaldehyde moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde typically involves the reaction of 6-chloro-4-trifluoromethyl-pyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzoic acid.
Reduction: 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The chlorine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-morpholine
- (6-Chloro-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine
- (6-Chloro-4-trifluoromethyl-pyridin-2-yl) hydrazine
Comparison: Compared to its analogs, 4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is unique due to the presence of the benzaldehyde moiety, which imparts distinct reactivity and potential biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
4-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-12-6-10(13(15,16)17)5-11(18-12)9-3-1-8(7-19)2-4-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVJJQJBASWFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


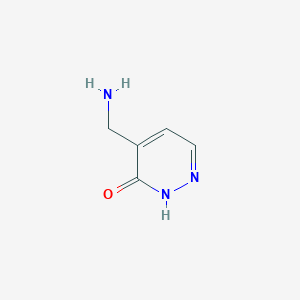
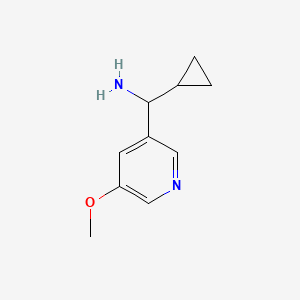
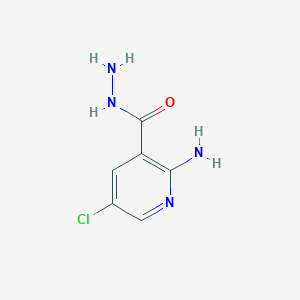
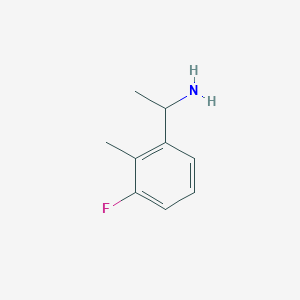
![3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1396156.png)
![1-Methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1396157.png)

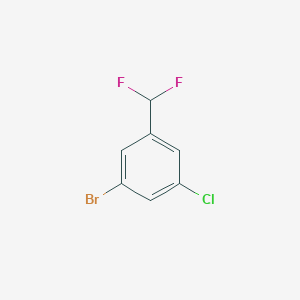
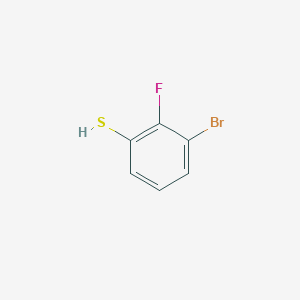
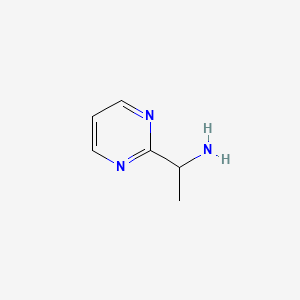
![6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1396167.png)
